2-[(3-chlorobenzoyl)amino]propanoic Acid
Overview
Description
2-[(3-chlorobenzoyl)amino]propanoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of propanoic acid, where the hydrogen atom of the amino group is substituted with a 3-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzoyl)amino]propanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 3-chlorobenzylamine or 3-chlorobenzyl alcohol.
Substitution: Formation of 3-methoxybenzoyl derivatives.
Scientific Research Applications
2-[(3-chlorobenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromobenzoyl)amino]propanoic acid
- 2-[(3-fluorobenzoyl)amino]propanoic acid
- 2-[(3-methylbenzoyl)amino]propanoic acid
Uniqueness
2-[(3-chlorobenzoyl)amino]propanoic acid is unique due to the presence of the chlorine atom in the benzoyl group, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCDVTGBGFGGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306809 | |
Record name | N-(m-Chlorobenzoyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186036-10-2 | |
Record name | N-(m-Chlorobenzoyl)-DL-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186036-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(m-Chlorobenzoyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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